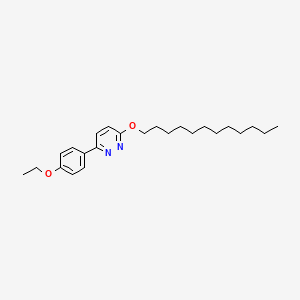![molecular formula C39H40Br2N2 B12602177 3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] CAS No. 917947-62-7](/img/structure/B12602177.png)
3,3'-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two indole units connected by a methylene bridge, with bromopentyl and phenyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(5-bromopentyl)-2-phenyl-1H-indole.
Formation of the Methylene Bridge: The two indole units are then connected via a methylene bridge using formaldehyde or a similar methylene donor under acidic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole units can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole units.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] involves its interaction with specific molecular targets. The bromopentyl and phenyl substituents may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The indole units can interact with various cellular pathways, potentially affecting cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]
- 3,3’-Methylenebis[1-(5-chloropentyl)-2-phenyl-1H-indole]
- 3,3’-Methylenebis[1-(5-bromopentyl)-2-(4-methylphenyl)-1H-indole]
Uniqueness
3,3’-Methylenebis[1-(5-bromopentyl)-2-phenyl-1H-indole] is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
917947-62-7 |
|---|---|
Fórmula molecular |
C39H40Br2N2 |
Peso molecular |
696.6 g/mol |
Nombre IUPAC |
1-(5-bromopentyl)-3-[[1-(5-bromopentyl)-2-phenylindol-3-yl]methyl]-2-phenylindole |
InChI |
InChI=1S/C39H40Br2N2/c40-25-13-3-15-27-42-36-23-11-9-21-32(36)34(38(42)30-17-5-1-6-18-30)29-35-33-22-10-12-24-37(33)43(28-16-4-14-26-41)39(35)31-19-7-2-8-20-31/h1-2,5-12,17-24H,3-4,13-16,25-29H2 |
Clave InChI |
NAEWNCFKEXHAJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CCCCCBr)CC4=C(N(C5=CC=CC=C54)CCCCCBr)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
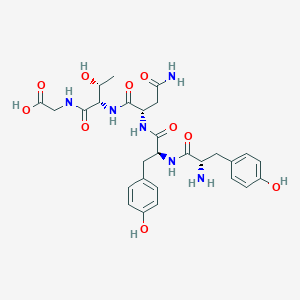
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
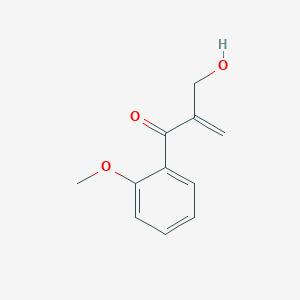

![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
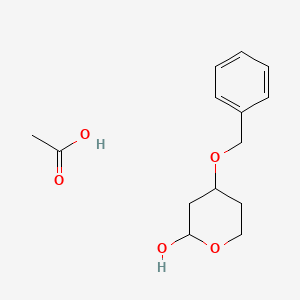
stannane](/img/structure/B12602153.png)
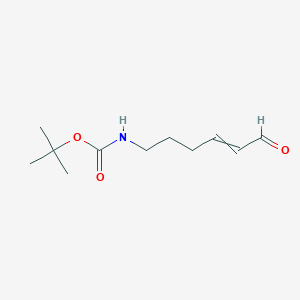
silane](/img/structure/B12602156.png)
